5-Isopropyl-4-methoxy-2-methyl-benzylamine
Description
5-Isopropyl-4-methoxy-2-methyl-benzylamine is a substituted benzylamine derivative characterized by a benzylamine backbone modified with isopropyl, methoxy, and methyl groups at positions 5, 4, and 2, respectively. Its molecular weight is 193.29 g/mol .
Properties
IUPAC Name |
(4-methoxy-2-methyl-5-propan-2-ylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-8(2)11-6-10(7-13)9(3)5-12(11)14-4/h5-6,8H,7,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSBHCQIHKTZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CN)C(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-4-methoxy-2-methyl-benzylamine typically involves the alkylation of an aromatic ring followed by amination. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-4-methoxy-2-methyl-benzylamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
5-Isopropyl-4-methoxy-2-methyl-benzylamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Limited use, primarily in research and development settings
Mechanism of Action
The mechanism of action for 5-Isopropyl-4-methoxy-2-methyl-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and altering biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Comparative Data
Key Observations:
Functional Group Differences: The target compound’s benzylamine group distinguishes it from analogs like 5-isopropyl-2,4-dimethoxybenzaldehyde (aldehyde group) and 2-ethoxy-4-(3-hydroxybutyl)phenol (phenol group). Substituent positions (e.g., methoxy at position 4 vs. 2,4-dimethoxy in the aldehyde analog) influence steric and electronic properties, affecting solubility and interaction with biological targets .
Synthesis and Availability: While 5-isopropyl-4-methoxy-2-methyl-benzylamine is discontinued commercially, its aldehyde analog has been synthesized with a high yield (96%) via optimized routes, indicating robust synthetic feasibility for related structures . Phenolic derivatives like 2-ethoxy-4-(3-hydroxybutyl)phenol remain available at high purity (98%), suggesting broader industrial or research applications for hydroxylated aromatics .
Structural Analogues :
- Compounds such as (5-Methyl-3-isoxazolyl)methylamine share an amine group but feature heterocyclic isoxazole backbones, which may offer enhanced metabolic stability compared to benzylamines in drug discovery contexts .
Research Findings and Limitations
- Biological Relevance: Substituted benzylamines are frequently investigated for pharmacological activity (e.g., adrenergic receptor modulation).
- Commercial Trends : The discontinuation of 5-isopropyl-4-methoxy-2-methyl-benzylamine may reflect shifting demand toward halogenated or heterocyclic amines, as seen in other listed compounds (e.g., brominated pyrrolopyridines) .
Biological Activity
5-Isopropyl-4-methoxy-2-methyl-benzylamine (CAS No. 879063-02-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
5-Isopropyl-4-methoxy-2-methyl-benzylamine features a benzylamine framework with an isopropyl group and a methoxy substituent. Its structure can be represented as follows:
This compound's unique structural attributes contribute to its interaction with biological targets, influencing its activity profile.
Biological Activity Overview
The biological activities of 5-Isopropyl-4-methoxy-2-methyl-benzylamine have been explored in several studies, focusing on its potential as an anti-inflammatory agent, neuroprotective compound, and its interactions with various receptors.
1. Anti-inflammatory Activity
Research has indicated that compounds similar to 5-Isopropyl-4-methoxy-2-methyl-benzylamine exhibit significant anti-inflammatory properties. For instance, studies have shown that related benzylamines can inhibit the production of pro-inflammatory cytokines in cell models. The mechanism often involves the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | <50 | NF-κB inhibition |
| Compound B | <40 | MAPK pathway modulation |
| 5-Isopropyl-4-methoxy-2-methyl-benzylamine | TBD | TBD |
2. Neuroprotective Effects
The neuroprotective potential of 5-Isopropyl-4-methoxy-2-methyl-benzylamine has been evaluated in models of neurodegeneration. Preliminary findings suggest that it may exert protective effects against oxidative stress-induced neuronal damage, potentially through the activation of antioxidant pathways .
Case Study: Neuroprotection in Cell Models
In a study examining the effects of various benzylamines on neuronal cells exposed to oxidative stress, 5-Isopropyl-4-methoxy-2-methyl-benzylamine demonstrated a significant reduction in cell death compared to untreated controls.
The mechanism by which 5-Isopropyl-4-methoxy-2-methyl-benzylamine exerts its biological effects is not fully elucidated but likely involves:
- Receptor Interaction : Potential binding to G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.
- Enzyme Modulation : Inhibition or activation of specific enzymes involved in inflammatory processes or oxidative stress responses.
- Gene Expression Regulation : Modulation of transcription factors that regulate the expression of genes involved in inflammation and cell survival.
Structure-Activity Relationship (SAR)
Studies on the SAR of related compounds indicate that modifications to the amine and methoxy groups significantly affect biological activity. For example, variations in the alkyl chain length or substitution patterns can enhance or diminish potency against specific biological targets .
Table 2: Structure-Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Increased alkyl chain length | Decreased potency |
| Methoxy group substitution | Altered receptor affinity |
| Isomeric variations | Significant changes in efficacy |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Isopropyl-4-methoxy-2-methyl-benzylamine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Start with Friedel-Crafts alkylation or reductive amination of substituted benzaldehyde precursors. Optimize by varying catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic vs. non-polar), and temperature (e.g., 60–120°C). Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization. Validate purity via melting point analysis (e.g., mp ranges in similar methoxy-substituted compounds: 62–64°C for 4-Methoxy-2(5H)-furanone ) and HPLC (>99% purity thresholds as in 6-Methoxygramine ).
Q. Which analytical techniques are critical for confirming the structural integrity of 5-Isopropyl-4-methoxy-2-methyl-benzylamine?
- Methodological Answer :
- NMR : Use H/C NMR to verify substitution patterns (e.g., isopropyl, methoxy, and methyl groups). Compare chemical shifts to analogous compounds like 3-Methoxy-4-hydroxybenzoic acid .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- IR Spectroscopy : Identify functional groups (e.g., amine N-H stretches at ~3300 cm).
- Elemental Analysis : Match calculated vs. observed C, H, N percentages.
Q. How can researchers assess the thermal stability and storage conditions for this compound?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) to determine decomposition temperatures. Store below -20°C in amber vials under inert atmosphere (N/Ar), as recommended for oxygen-sensitive compounds like 6-Methoxygramine . Monitor stability via periodic HPLC analysis over 6–12 months.
Advanced Research Questions
Q. What computational approaches are suitable for predicting the reactivity or electronic properties of 5-Isopropyl-4-methoxy-2-methyl-benzylamine?
- Methodological Answer : Perform density functional theory (DFT) calculations to model:
- Electrophilic Aromatic Substitution : Predict regioselectivity using Fukui indices.
- pKa Estimation : Use software like COSMO-RS to assess amine basicity.
- Solubility Parameters : Compare Hansen solubility parameters with solvents for crystallization optimization.
Q. How can metabolic pathways of this compound be studied in in vitro systems?
- Methodological Answer :
- Hepatic Microsomes : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Track metabolite formation via LC-MS/MS.
- CYP450 Inhibition Assays : Use fluorogenic substrates to identify CYP isoforms involved.
- Caution : Follow ethical guidelines for in vitro studies, as emphasized in for research compounds .
Q. How should researchers resolve contradictions in reported spectroscopic data or synthetic yields for this compound?
- Methodological Answer :
- Cross-Validation : Replicate experiments using alternative methods (e.g., compare NMR data in DMSO-d vs. CDCl).
- Collaborative Analysis : Share samples with independent labs for blind characterization.
- Literature Review : Compare with structurally similar compounds, such as 5-Chloro-2-methylbenzylamine (MW 155.62 g/mol ), to identify systematic errors in functional group assignments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
